molecular formula C₃₁H₃₇N₇O₉S₂ B1157067 6-APA Piperacillin Dimer

6-APA Piperacillin Dimer

货号: B1157067
分子量: 715.8
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-APA Piperacillin Dimer is a useful research compound. Its molecular formula is C₃₁H₃₇N₇O₉S₂ and its molecular weight is 715.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

The molecular formula for 6-APA Piperacillin Dimer is C31H37N7O9S2C_{31}H_{37}N_{7}O_{9}S_{2}, with a molecular weight of approximately 715.8 g/mol. The compound features a dimeric structure that may enhance its stability and binding affinity to bacterial targets compared to monomeric forms of piperacillin. The presence of deuterium in certain variants (e.g., this compound-d5) can also influence its pharmacokinetics and biological properties .

Antibiotic Research

This compound serves as a valuable tool in studying antibiotic efficacy, particularly against resistant strains of bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This dimeric structure may provide improved stability and efficacy against bacteria that produce β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Comparative Analysis of Antibiotic Activity

A comparative analysis of various related compounds highlights the unique advantages of this compound:

Compound Name Type Unique Features
PiperacillinMonomeric AntibioticBroad-spectrum activity; susceptible to β-lactamases
Tazobactamβ-lactamase InhibitorOften combined with piperacillin; enhances efficacy
AmoxicillinMonomeric AntibioticBetter oral bioavailability; less effective against resistant strains
CeftazidimeCephalosporinBroader spectrum against Gram-negative bacteria

The dimer's structure potentially allows for enhanced binding affinity, which could lead to greater therapeutic outcomes in treating infections caused by resistant organisms.

Case Studies on Efficacy and Safety

Recent literature reviews have documented adverse drug reactions (ADRs) associated with piperacillin, which are crucial for understanding the safety profile of its derivatives, including the dimer form. A study encompassing 170 patients revealed that ADRs primarily affected the entire body, blood system, skin, and nervous system . Notable severe reactions included anaphylactic shock and bullous epidermal necrolysis.

The following table summarizes the primary clinical manifestations observed in patients treated with piperacillin-containing preparations:

System/Organ Involved Number of Cases Main Clinical Manifestations
Entire Body55Allergic shock, drug fever
Blood System48Thrombocytopenia
Skin and Soft Tissue39Rash
Nervous System18Convulsions, hallucinations

These findings underscore the importance of monitoring for ADRs when utilizing piperacillin derivatives in clinical settings .

Pharmacological Studies

Research into the pharmacodynamics of this compound has shown promise in overcoming bacterial resistance mechanisms. Studies have focused on interaction analyses between this compound and various bacterial enzymes, assessing how it behaves within biological systems. Such investigations are critical for developing new therapeutic strategies against resistant infections.

Future Directions in Research

The unique properties of this compound present opportunities for further exploration in pharmaceutical development. Future studies could focus on:

  • Enhanced formulations : Investigating combinations with other antibiotics or adjuvants to improve efficacy.
  • Long-term safety profiles : Conducting extensive clinical trials to better understand the safety and tolerability of this compound.
  • Mechanistic studies : Delving deeper into how its dimeric structure affects its interaction with bacterial targets.

属性

分子式

C₃₁H₃₇N₇O₉S₂

分子量

715.8

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。